![molecular formula C8H10Cl2N2 B1458293 2,3-Dichloro-5,6-diethylpyrazine CAS No. 1461705-47-4](/img/structure/B1458293.png)
2,3-Dichloro-5,6-diethylpyrazine
Overview
Description
2,3-Dichloro-5,6-diethylpyrazine (DCDEP) is an organic compound belonging to the pyrazine family. Its chemical formula is C8H10Cl2N2, and its molecular weight is approximately 205.09 g/mol . DCDEP is a colorless liquid with a distinct odor. It is used in various applications, including flavor and fragrance synthesis.
Scientific Research Applications
1. Synthesis of Diketopiperazines and Spectroscopic Studies
2,3-Dichloro-5,6-diethylpyrazine has been utilized in chemical reactions to synthesize diketopiperazines such as alanine anhydride and α-aminobutyric anhydride. These compounds exhibit a cis configuration, as confirmed by PMR spectra analysis (Ohta, Akita, & Hara, 1979). Additionally, the compound has played a role in the synthesis of pyrazine- or pyridine-ring-fused tetraazachlorins, bacteriochlorins, and isobacteriochlorins, contributing to advancements in spectroscopic and electrochemical studies. This demonstrates its utility in creating novel chemical structures and aiding in the understanding of molecular properties (Makarova et al., 2009).
2. Reaction with Amines and Photodynamic Therapy Applications
The reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines results in the formation of mono-substituted or bis-substituted products, showcasing its reactivity and potential for generating diverse chemical entities. This property is significant in synthesizing compounds with non-linear optical properties and evaluating biological activities, highlighting its importance in materials science and pharmacology (Hou & Matsuoka, 1993). Additionally, 2,3-dicyano-5,6-diethoxycarbonylpyrazine, a related compound, has been condensed with a metal salt to produce water-soluble metal complexes with potential applications in photodynamic therapy for cancer treatment (Kudrevich, Galpern, & Lier, 1994).
properties
IUPAC Name |
2,3-dichloro-5,6-diethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)12-8(10)7(9)11-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPMBOSVPGVGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)Cl)Cl)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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